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Compound of Interest

Compound Name: Ethenesulfonamide

Cat. No.: B1200577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ethenesulfonamide, a compact and reactive molecule, has garnered significant attention in

the fields of medicinal chemistry and materials science. Its unique chemical architecture,

featuring a vinyl group attached to a sulfonamide moiety, imparts a versatile reactivity profile,

making it a valuable building block for the synthesis of complex molecules and a potent

electrophilic warhead for targeted covalent inhibitors. This in-depth technical guide provides a

thorough examination of the chemical properties and reactivity of ethenesulfonamide, offering

valuable insights for researchers and professionals in drug development and chemical

synthesis.

Chemical and Physical Properties
Ethenesulfonamide (also known as vinylsulfonamide) is a colorless to yellow-brown liquid or

semi-solid at room temperature.[1] A summary of its key chemical and physical properties is

presented in Table 1.

Table 1: Chemical and Physical Properties of Ethenesulfonamide
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Property Value Reference(s)

CAS Number 2386-58-5 [2]

Molecular Formula C₂H₅NO₂S [2]

Molecular Weight 107.13 g/mol [2]

Appearance
Colorless to yellow-brown

liquid or semi-solid
[1]

Melting Point 24 °C [3]

Boiling Point 114 °C at 0.1 mmHg [3]

pKa 9.76 ± 0.60 (Predicted) [4]

Storage Temperature
2-8 °C, under an inert

atmosphere
[1]

Note: Due to limited publicly available data, a comprehensive table of solubility in various

organic solvents is not available at this time. General solubility principles suggest that

ethenesulfonamide, as a small polar molecule, would exhibit some solubility in polar organic

solvents.

Synthesis of Ethenesulfonamide
The primary synthetic route to ethenesulfonamide involves the reaction of 2-

chloroethanesulfonyl chloride with ammonia. This two-step process first generates the vinyl

group via elimination of hydrogen chloride, followed by the formation of the sulfonamide.

Experimental Protocol: Synthesis of Ethenesulfonamide
from 2-Chloroethanesulfonyl Chloride
This protocol is adapted from general procedures for the synthesis of N-substituted

ethenesulfonamides.[5]

Materials:

2-Chloroethanesulfonyl chloride
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Ammonia (gaseous or aqueous solution)

Anhydrous diethyl ether (or other suitable aprotic solvent)

Triethylamine (optional, as a base for the elimination step)

Dry ice/acetone bath

Standard glassware for organic synthesis

Procedure:

Vinylsulfonamide Precursor Formation (optional): In a flame-dried, three-necked round-

bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve

2-chloroethanesulfonyl chloride in anhydrous diethyl ether and cool the solution to -10 to 0

°C using an ice-salt bath.

Slowly add a solution of triethylamine in anhydrous diethyl ether via the dropping funnel,

maintaining the temperature below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours to facilitate the elimination reaction, forming ethenesulfonyl chloride.

Ammonolysis: Cool the solution containing ethenesulfonyl chloride to 0 °C. Bubble

anhydrous ammonia gas through the solution or add a chilled concentrated aqueous solution

of ammonia dropwise.

A white precipitate of ammonium chloride will form. Continue the addition of ammonia until

the reaction is complete (monitored by TLC).

Work-up and Purification: Filter the reaction mixture to remove the ammonium chloride

precipitate.

Wash the filtrate with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Remove the solvent under reduced pressure to yield crude ethenesulfonamide.
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The product can be further purified by vacuum distillation or column chromatography on

silica gel.

Logical Workflow for Ethenesulfonamide Synthesis:

Start: 2-Chloroethanesulfonyl Chloride Elimination with Base (e.g., Triethylamine) Ethenesulfonyl Chloride Reaction with Ammonia Ethenesulfonamide

Click to download full resolution via product page

Workflow for the synthesis of ethenesulfonamide.

Chemical Reactivity
The reactivity of ethenesulfonamide is dominated by the electrophilic nature of the vinyl

group, which is activated by the strongly electron-withdrawing sulfonamide group. This makes it

an excellent Michael acceptor and a dienophile in cycloaddition reactions.

Michael Addition Reactions
Ethenesulfonamide readily undergoes Michael addition with a variety of nucleophiles, most

notably thiols. This reaction is of particular importance in the context of covalent inhibitors,

where the thiol group of a cysteine residue in a target protein acts as the nucleophile.[6][7]

Mechanism of Michael Addition to a Thiol:

The reaction proceeds via the nucleophilic attack of the thiolate anion on the β-carbon of the

vinyl group, followed by protonation of the resulting enolate intermediate to yield the stable

thioether adduct.
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Ethenesulfonamide + Thiol (R-SH)

Thiolate (R-S⁻)
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on β-carbon
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Thioether Adduct

Click to download full resolution via product page

Mechanism of the Michael addition of a thiol to ethenesulfonamide.

Experimental Protocol: Michael Addition of N-Acetyl-L-
cysteine to Ethenesulfonamide
This protocol is a representative example of the reaction of ethenesulfonamide with a

biologically relevant thiol.[8]

Materials:
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Ethenesulfonamide

N-Acetyl-L-cysteine

Phosphate buffer (pH 7.4)

Organic co-solvent (e.g., DMSO or ethanol)

Standard laboratory glassware

Procedure:

Dissolve N-acetyl-L-cysteine in phosphate buffer (pH 7.4).

Dissolve ethenesulfonamide in a minimal amount of a water-miscible organic co-solvent

like DMSO or ethanol.

Add the ethenesulfonamide solution to the N-acetyl-L-cysteine solution with stirring at room

temperature.

Monitor the reaction progress by LC-MS or NMR spectroscopy.

Upon completion, the product can be isolated by preparative HPLC or by extraction followed

by crystallization.

Cycloaddition Reactions
The electron-deficient double bond of ethenesulfonamide makes it a good dienophile in [4+2]

cycloaddition reactions, such as the Diels-Alder reaction. These reactions provide a powerful

method for the construction of six-membered rings containing a sulfonamide moiety.

Experimental Protocol: Diels-Alder Reaction of
Ethenesulfonamide with Cyclopentadiene
This is a general procedure for a Diels-Alder reaction involving a vinyl sulfonamide.[9][10]

Materials:
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Ethenesulfonamide

Cyclopentadiene (freshly cracked from dicyclopentadiene)

Anhydrous solvent (e.g., dichloromethane or toluene)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve

ethenesulfonamide in the chosen anhydrous solvent.

Cool the solution to 0 °C.

Slowly add freshly cracked cyclopentadiene to the solution.

Allow the reaction to warm to room temperature and stir for several hours to overnight.

Monitor the reaction by TLC or GC-MS.

Upon completion, remove the solvent under reduced pressure.

The resulting cycloadduct can be purified by column chromatography or recrystallization.

Logical Workflow for Diels-Alder Reaction:

Ethenesulfonamide (Dienophile) + Cyclopentadiene (Diene) [4+2] Cycloaddition Bicyclic Sulfonamide Adduct

Click to download full resolution via product page

Workflow for the Diels-Alder reaction of ethenesulfonamide.

Polymerization
As a vinyl monomer, ethenesulfonamide can undergo polymerization through various

mechanisms, including free-radical and anionic polymerization. The resulting polysulfonamides

may have interesting properties for applications in materials science.
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Free-Radical Polymerization: This process is initiated by a radical species that adds to the

double bond of the ethenesulfonamide monomer, generating a new radical that can

propagate the polymer chain.[9]

Anionic Polymerization: Anionic polymerization of vinyl monomers with electron-withdrawing

groups, such as ethenesulfonamide, can be initiated by nucleophiles like organolithium

compounds.[11][12] The propagating species is a carbanion.

Role in Drug Development: Covalent Inhibition
A significant application of ethenesulfonamide and its derivatives is in the design of targeted

covalent inhibitors.[6][7] The vinylsulfonamide moiety acts as an electrophilic "warhead" that

forms an irreversible covalent bond with a nucleophilic amino acid residue, typically cysteine, in

the active site of a target protein.[13]

Mechanism of Covalent Inhibition:

The process involves two steps:

Non-covalent binding: The inhibitor first binds reversibly to the active site of the protein.

Covalent bond formation: The nucleophilic thiol group of a nearby cysteine residue attacks

the β-carbon of the vinylsulfonamide in a Michael addition reaction, forming a stable

thioether linkage and irreversibly inhibiting the protein.

Signaling Pathway of a Covalent Inhibitor:
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Cellular Environment

Covalent Inhibitor (with Ethenesulfonamide Warhead)
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Inhibited Protein (Covalent Adduct)

2. Covalent Bond Formation
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Normal Signaling

Blocks Signaling

Inhibition of Biological Process
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General signaling pathway illustrating covalent inhibition.

Spectroscopic Data
While a complete set of publicly available spectra for the parent ethenesulfonamide is limited,

data for N-substituted derivatives can provide useful reference points.[5]

Expected Spectroscopic Features:
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¹H NMR: The vinyl protons would appear as a characteristic AMX spin system in the olefinic

region (typically 5.5-7.0 ppm). The NH₂ protons of the sulfonamide would appear as a broad

singlet.

¹³C NMR: The two vinyl carbons would show distinct signals in the olefinic region of the

spectrum.

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching

of the sulfonamide (around 3300-3400 cm⁻¹), the S=O stretching (around 1350 and 1160

cm⁻¹), and the C=C stretching of the vinyl group (around 1630 cm⁻¹).

Conclusion
Ethenesulfonamide is a versatile and highly reactive molecule with significant potential in

organic synthesis and drug discovery. Its ability to act as a Michael acceptor and a dienophile

allows for the construction of a wide range of molecular architectures. In the realm of medicinal

chemistry, the vinylsulfonamide moiety has emerged as a powerful covalent warhead for the

development of targeted therapies. This guide has provided a comprehensive overview of the

chemical properties, synthesis, and reactivity of ethenesulfonamide, offering a valuable

resource for scientists and researchers working at the forefront of chemical and pharmaceutical

innovation. Further exploration of its reactivity and the properties of its derivatives will

undoubtedly lead to new and exciting applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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